molecular formula C11H10F3NO B13548329 rac-(1R,2S)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide

rac-(1R,2S)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide

Cat. No.: B13548329
M. Wt: 229.20 g/mol
InChI Key: VLNJNUHIQLNKSM-DTWKUNHWSA-N
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Description

rac-(1R,2S)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide is an organic compound that belongs to the class of cyclopropane carboxamides This compound is characterized by the presence of a trifluoromethyl group and a phenyl group attached to a cyclopropane ring

Preparation Methods

The synthesis of rac-(1R,2S)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide typically involves the reaction of cyclopropane derivatives with appropriate reagents. One common method involves the use of cyclopropanecarboxylic acid derivatives, which are reacted with phenylamine and trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

rac-(1R,2S)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group or other substituents on the cyclopropane ring.

    Addition: The compound can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Scientific Research Applications

rac-(1R,2S)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the cyclopropane ring contribute to the compound’s binding affinity and specificity. The compound may modulate the activity of its targets by inhibiting or activating their functions, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

rac-(1R,2S)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide can be compared with other cyclopropane carboxamides, such as:

    (1R,2R)-2-(3,4-difluorophenyl)cyclopropane carboxamide: This compound has similar structural features but differs in the substitution pattern on the phenyl ring.

    (1R,2S)-2-methyl-2-phenyl-N-[1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethyl]cyclopropane-1-carboxamide: This compound contains additional functional groups, which may confer different chemical and biological properties.

    (1R,2R)-N’-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboximidamide: This compound has a different functional group attached to the cyclopropane ring, leading to variations in reactivity and applications.

Properties

Molecular Formula

C11H10F3NO

Molecular Weight

229.20 g/mol

IUPAC Name

(1S,2R)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C11H10F3NO/c12-11(13,14)9-6-8(9)10(16)15-7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,15,16)/t8-,9+/m0/s1

InChI Key

VLNJNUHIQLNKSM-DTWKUNHWSA-N

Isomeric SMILES

C1[C@@H]([C@@H]1C(F)(F)F)C(=O)NC2=CC=CC=C2

Canonical SMILES

C1C(C1C(F)(F)F)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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